molecular formula C5H13NO6S4 B1206489 Thiosultap CAS No. 98968-92-4

Thiosultap

Cat. No.: B1206489
CAS No.: 98968-92-4
M. Wt: 311.4 g/mol
InChI Key: PYNKFIVDSJSNGL-UHFFFAOYSA-N
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Description

Thiosultap (disodium salt; CAS 52207-48-4) is a synthetic nereistoxin analog insecticide derived from the neurotoxin nereistoxin, originally isolated from the marine worm Lumbriconereis heteropoda . It is registered in China and used to control beetles (Coleoptera) and Lepidopteran pests in rice, vegetables, and fruit trees . This compound acts as a stomach poison with moderate systemic action, disrupting acetylcholine receptors in insect nervous systems . Its molecular formula is C₅H₁₁NNa₂O₆S₄, and it is characterized by a disodium S,S'-(2-dimethylamino-1,3-propanediyl) bis(thiosulfate) structure .

Properties

CAS No.

98968-92-4

Molecular Formula

C5H13NO6S4

Molecular Weight

311.4 g/mol

IUPAC Name

2-(dimethylamino)-1,3-bis(sulfosulfanyl)propane

InChI

InChI=1S/C5H13NO6S4/c1-6(2)5(3-13-15(7,8)9)4-14-16(10,11)12/h5H,3-4H2,1-2H3,(H,7,8,9)(H,10,11,12)

InChI Key

PYNKFIVDSJSNGL-UHFFFAOYSA-N

SMILES

CN(C)C(CSS(=O)(=O)O)CSS(=O)(=O)O

Canonical SMILES

CN(C)C(CSS(=O)(=O)O)CSS(=O)(=O)O

Other CAS No.

98968-92-4

Related CAS

29547-00-0 (mono-hydrochloride salt)
52207-48-4 (di-hydrochloride salt)

Synonyms

2-dimethylamino-1,3-bisthiosulfopropane
2-N,N-dimethylamino-1-thiosulphate-3-(sodium thiosulphate)propane
ammonium dimethyl-2-(propano-1,3-dithiosulfate)
dimehypo
DMAPDT
monosultap
S,S'-(2-(dimethylamino)-1,3-propanediyl)thiosulfuric acid ester
S,S'-(2-(dimethylamino)-1,3-propanediyl)thiosulfuric acid ester, disodium salt
S,S'-(2-(dimethylamino)-1,3-propanediyl)thiosulfuric acid ester, monosodium salt
sodium ammonium dimethyl-2-(propano-1,3-dithiosulfate)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Nereistoxin-Derived Insecticides

This compound belongs to the nereistoxin analog class, which includes Cartap, Bensultap, Thiocyclam, and Monosultap. These compounds share a core structure but differ in substituents, toxicity, and applications.

Chemical Structures and Properties
Compound CAS Number Molecular Formula Key Structural Features
This compound 52207-48-4 C₅H₁₁NNa₂O₆S₄ Disodium thiosulfate groups
Cartap 15263-52-2 C₇H₁₅N₃O₆S₂Na Hydrochloride salt; thiocarbamate group
Bensultap 17606-31-4 C₁₇H₂₀N₂O₆S₄ Benzene sulfonate substituent
Thiocyclam 31895-21-3 C₅H₁₁NO₃S₂ Oxalate salt; cyclic thiosulfate
Monosultap 29547-00-0 C₅H₁₂NNaO₆S₄ Monosodium thiosulfate derivative

Key Findings :

  • This compound is preferred in palm oil plantations as a replacement for highly toxic organophosphates (e.g., methamidophos) due to its moderate mammalian toxicity .
  • Cartap’s use is declining due to resistance in target pests and regulatory restrictions .
Analytical Methods
Compound Preferred Detection Method Limit of Quantification (LOQ)
This compound LC-MS/MS (QuEChERS extraction) 8.7 ng/mL
Cartap HPLC-UV after derivatization 0.05 mg/kg
Thiocyclam GC-MS (alkaline conversion to nereistoxin) 0.01 mg/kg
Bensultap LC-MS/MS (direct injection) 0.1 mg/kg

Advantages of this compound Analysis :

  • LC-MS/MS eliminates the need for toxic sodium sulfide used in GC-based methods .
  • Recovery rates for this compound in palm oil range from 72%–103% with RSD <12% .
Regulatory and Residue Status
  • This compound: No international MRL; default limit of 0.01 mg/kg enforced in Malaysia for palm oil .
  • Cartap : Banned in the EU; MRL of 0.1 mg/kg in Japan .
  • Thiocyclam : MRL of 0.05 mg/kg in the EU for tomatoes .

Synergistic Use and Innovations

This compound exhibits synergistic effects when combined with flubendiamid, enhancing control of resistant pests (e.g., Plutella xylostella) . Similar combinations are rare among other nereistoxin analogs, as resistance development is more prevalent in compounds like Cartap .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiosultap
Reactant of Route 2
Thiosultap

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